2-Chloronorepinephrine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloronorepinephrine typically involves the chlorination of norepinephrine. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated systems to maintain precise reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloronorepinephrine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to norepinephrine.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Regeneration of norepinephrine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloronorepinephrine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Employed in studies related to neurotransmitter functions and interactions.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Chloronorepinephrine involves its interaction with adrenergic receptors in the nervous system. It primarily acts on alpha-adrenergic receptors, leading to vasoconstriction and increased blood pressure. The compound also influences beta-adrenergic receptors, affecting heart rate and contractility. These interactions are mediated through the activation of G-protein coupled receptor pathways, resulting in various physiological responses.
Comparison with Similar Compounds
Norepinephrine: The parent compound, naturally occurring neurotransmitter.
Epinephrine: Another closely related neurotransmitter with similar physiological effects.
Dopamine: A precursor to norepinephrine and epinephrine, with distinct neurological functions.
Uniqueness: 2-Chloronorepinephrine is unique due to the presence of a chlorine atom, which alters its chemical properties and reactivity compared to its analogs. This modification can lead to different pharmacological effects and potential therapeutic applications.
Properties
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]-3-chlorobenzene-1,2-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c9-7-4(6(12)3-10)1-2-5(11)8(7)13/h1-2,6,11-13H,3,10H2/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNOHCAVEOSPLF-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(CN)O)Cl)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1[C@H](CN)O)Cl)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60144439 |
Source
|
Record name | 2-Chloronorepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101969-79-3 |
Source
|
Record name | 2-Chloronorepinephrine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101969793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloronorepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60144439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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